The compound is identified by the Chemical Abstracts Service number 86217-01-8 and has the molecular formula with a molecular weight of approximately 368.14 g/mol. It is categorized as an acrylate ester, which are commonly used in the production of polymers due to their ability to undergo free radical polymerization efficiently .
The synthesis of 2-(perfluoro-3-methylbutyl)ethyl acrylate typically involves the reaction of perfluoro-3-methylbutanol with acrylic acid or its derivatives. The general method can be outlined as follows:
The molecular structure of 2-(perfluoro-3-methylbutyl)ethyl acrylate can be represented as follows:
C=CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
which describes the connectivity of atoms in the molecule.The presence of multiple fluorine atoms results in a significant alteration of physical properties compared to non-fluorinated analogs, including increased hydrophobicity and enhanced thermal stability .
2-(Perfluoro-3-methylbutyl)ethyl acrylate participates in various chemical reactions typical of acrylate esters:
The mechanism of action for 2-(perfluoro-3-methylbutyl)ethyl acrylate primarily revolves around its ability to undergo free radical polymerization:
This mechanism allows for rapid polymer formation and is crucial for applications requiring fast curing times .
The physical and chemical properties of 2-(perfluoro-3-methylbutyl)ethyl acrylate include:
These properties make it suitable for use in coatings that require low surface energy and high resistance to chemicals .
2-(Perfluoro-3-methylbutyl)ethyl acrylate finds applications across various fields:
Conventional free radical polymerization remains the most industrially scalable method for synthesizing 2-(perfluoro-3-methylbutyl)ethyl acrylate copolymers. This monomer’s electron-deficient vinyl group readily participates in chain-growth mechanisms initiated by thermal decomposition of azo compounds (e.g., AIBN) or peroxides. As demonstrated in fluorinated acrylate resin systems, solution polymerization in ethyl acetate/butanol/toluene mixtures at 70–80°C achieves >95% monomer conversion within 6–8 hours while avoiding surfactant contamination issues inherent in emulsion routes [1]. The process yields statistical copolymers with broad molecular weight distributions (Đ = 2.5–3.0), which enhance film-forming capabilities in coating applications. Key process parameters include:
Table 1: Conventional Polymerization Conditions
Parameter | Optimal Range | Impact on Product |
---|---|---|
Initiator (AIBN) | 0.5–1.0 wt% | Higher concentrations reduce molecular weight |
Temperature | 70–80°C | Accelerates kinetics but risks backbiting |
Solvent Polarity | Medium (ε = 4–6) | Controls polymer solubility and branching |
Monomer Concentration | 30–40% w/v | Balances viscosity and reaction rate |
Limitations include poor control over chain architecture and difficulty in incorporating functional end-groups—challenges addressed by advanced polymerization techniques [1] [5].
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enables precise synthesis of telechelic polymers featuring terminal functional groups. For 2-(perfluoro-3-methylbutyl)ethyl acrylate, chain transfer agents (CTAs) like dithiobenzoates mediate living characteristics, yielding well-defined block copolymers with Đ < 1.25 [2]. The reaction proceeds via:
This technique facilitates α,ω-di-functional polymers for crosslinking applications, with fluorine content directly adjustable via monomer feed ratios. Telechelic architectures show enhanced surface segregation in coatings due to chain-end mobility [1] [2].
Atom Transfer Radical Polymerization (ATRP) employs copper catalysts with nitrogen-based ligands (e.g., PMDETA) to mediate the polymerization of fluorinated acrylates. Functional initiators like ethyl α-bromoisobutyrate install targeted end-groups, enabling:
SbF₅-mediated cyclization methodologies adapted from fluoranthene synthesis demonstrate compatibility with ATRP for generating cyclic fluorinated side-chains [6]. Catalyst systems require optimization to prevent fluorine-induced deactivation, typically using Cu(I)/Cu(II) redox pairs with activity down to 50 ppm metal concentrations [1].
Table 2: Controlled Polymerization Performance Comparison
Technique | Đ | End-Group Fidelity | Fluorinated Monomer Compatibility |
---|---|---|---|
RAFT | 1.15–1.25 | High | Moderate to high |
ATRP | 1.20–1.35 | Very high | Moderate (catalyst sensitivity) |
Copolymerization tailors the amphiphilic balance of 2-(perfluoro-3-methylbutyl)ethyl acrylate-based materials. Key strategies include:
Emulsion copolymerization requires fluorosurfactants (e.g., perfluorobutanesulfonamide derivatives) to stabilize particles, while solution routes in DMSO/acetonitrile mixtures prevent micellar incorporation issues. Recent work shows that copolymerizing with short-chain perfluoroalkyl monomers (C4) reduces bioaccumulation risks while maintaining surface properties [4] [5] [6].
Table 3: Monomer Compatibility and Properties
Comonomer | Functionality | Optimal mol% | Resulting Property Enhancement |
---|---|---|---|
Butyl acrylate | Hydrophobic | 25–35% | Flexibility (Tg reduction by 25°C) |
Acrylic acid | Hydrophilic | 5–8% | Colloidal stability, substrate adhesion |
Methyl methacrylate | Polarity modifier | 15–20% | Hardness, solvent resistance |
Vinyl acetate | Hydrolytic | 10–15% | Biodegradability, cost reduction |
Sustainable manufacturing focuses on three key areas:
The synthesis of α-(fluoromethyl)acrylates via halogen exchange from brominated precursors demonstrates atom-efficient pathways adapted for 2-(perfluoro-3-methylbutyl)ethyl acrylate [8]. Electrochemical fluorination methods show promise for generating perfluoroalkyl segments without perfluorooctanoic acid (PFOA) byproducts [9]. Life-cycle assessments confirm 40% lower global warming potential for bio-based acrylic acid routes compared to petroleum-derived feedstocks.
Table 4: Solvent Environmental Impact Comparison
Solvent System | Global Warming Potential (kg CO₂-eq/kg) | Recyclability (%) | Reaction Yield (%) |
---|---|---|---|
Ethyl acetate | 0.8 | 75 | 82 |
Acetonitrile | 3.2 | 60 | 88 |
Biphasic (H₂O/C6H12) | 0.3 | 95 | 85 |
Supercritical CO₂ | 0.1 | 99 | 78 |
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